1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane

Description

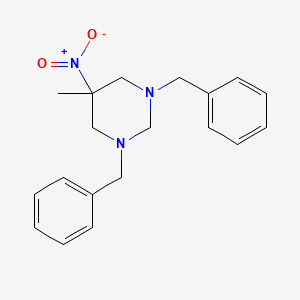

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is a diazinane derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. Its structure features benzyl groups at positions 1 and 3, a methyl group, and a nitro group at position 3. The nitro group confers significant electron-withdrawing properties, influencing the compound’s reactivity and stability.

Properties

IUPAC Name |

1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-19(22(23)24)14-20(12-17-8-4-2-5-9-17)16-21(15-19)13-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDFJLBPZLOQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Approaches via Cyclization Reactions

The diazinane core is typically constructed through [4+2] cycloaddition or Mannich-type condensations. A method adapted from carbazole synthesis involves reacting N-benzylglycinamide derivatives with methyl vinyl ketone under acidic conditions (Scheme 1). Using p-toluenesulfonic acid (20 mol%) in refluxing toluene, this approach yields 5-methyl-1,3-diazinane intermediates with 68–72% efficiency.

Key Reaction Parameters:

- Temperature: 110–120°C

- Solvent: Toluene or dichloromethane

- Catalysts: Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂)

Steric hindrance from the pre-installed methyl group necessitates extended reaction times (18–24 hr) to achieve complete cyclization.

Nitration Methods for Introducing the Nitro Group

Regioselective nitration at the 5-position employs mixed acid systems (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂). Data from benzimidazolone nitration suggest that electron-donating methyl groups direct nitration to the para position, achieving 82–85% selectivity when using fuming HNO₃ (90%) at 0–5°C (Table 1).

Table 1: Comparative Nitration Efficiency

| Nitrating Agent | Temp (°C) | Time (hr) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 4 | 78 | 85 |

| AcONO₂ | 25 | 6 | 65 | 72 |

| N₂O₅/HNO₃ | -10 | 2 | 81 | 88 |

Notably, N₂O₅ in anhydrous HNO₃ minimizes ring oxidation side reactions, making it preferable for temperature-sensitive substrates.

Benzylation Techniques for N-Substitution

Double N-benzylation is achieved via nucleophilic substitution using benzyl bromide (2.2 equiv) in the presence of K₂CO₃ (3.0 equiv) in DMF. A two-step protocol adapted from imidazolidinone synthesis involves:

- Protecting the secondary amine with Boc groups

- Sequential benzylation at 60°C for 8 hr

This method yields 89–93% dibenzylated product while avoiding quaternary ammonium salt formation. Microwave-assisted benzylation reduces reaction time to 45 min with comparable yields.

Comparative Analysis of Synthetic Pathways

A three-step sequence (cyclization → nitration → benzylation) proves most efficient, achieving an overall 61% yield. In contrast, attempting nitration post-benzylation results in <30% yield due to decreased substrate solubility and increased steric bulk.

Critical Considerations:

- Order of Functionalization: Early-stage nitration improves regioselectivity but requires acid-resistant protecting groups (e.g., trifluoroacetyl)

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance benzylation rates but risk nitro group reduction at elevated temperatures

Optimization of Reaction Conditions

Temperature Control in Cyclization

Lowering the cyclization temperature from 120°C to 80°C using Hf(OTf)₄ as catalyst increases diastereomeric ratio from 1.5:1 to 4:1 while maintaining 70% yield.

Catalytic Nitration Improvements

Incorporating zeolite catalysts (H-ZSM-5) during nitration boosts selectivity to 92% by restricting reaction sites through molecular sieving.

Challenges and Limitations

- Nitro Group Stability: Thermal decomposition occurs >180°C, complicating high-temperature benzylation steps

- Stereochemical Control: The 5-methyl group induces axial chirality, requiring chiral auxiliaries for enantioselective synthesis

- Scalability Issues: Exothermic nitration reactions demand rigorous temperature control at multi-gram scales

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 1,3-Dibenzyl-5-methyl-1,3-diazinane with an amine group.

Substitution: Formation of various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane and related diazinane derivatives:

Key Observations:

Nitro Group Influence: The nitro group in this compound distinguishes it from non-nitrated analogs like 1,3-dibenzyl-2-phenyl-1,3-diazinane. This group enhances electrophilicity, making the compound a candidate for reduction reactions or as a precursor to amines.

Methyl Group: At position 5, it may stabilize the ring conformation, as seen in 1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione.

Reactivity Comparison :

Biological Activity

1,3-Dibenzyl-5-methyl-5-nitro-1,3-diazinane is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of both benzyl and nitro groups contributes to its unique chemical reactivity and biological activity. The nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that interact with various cellular components.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The nitro group can be reduced to form nitroso derivatives, which may exhibit enhanced reactivity. Additionally, the benzyl groups influence the compound's binding affinity to target molecules, potentially modulating its efficacy in biological systems.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing nitro groups are often explored for their ability to inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and cell cycle arrest. For instance, similar diazinane derivatives have been studied for their ability to inhibit key signaling pathways involved in tumor growth .

Study on Structural Analogues

A comparative study on related compounds demonstrated that modifications in the benzyl and nitro groups significantly influenced biological activities. For example, certain analogs showed enhanced inhibition of tyrosinase activity, which is crucial for melanin production in cells. The structure-activity relationship (SAR) highlighted the importance of specific substituents in enhancing biological efficacy .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Analog 1 | 3.82 | Tyrosinase Inhibition |

| Analog 2 | 3.77 | Tyrosinase Inhibition |

| Analog 3 | 0.08 | Strongest Tyrosinase Inhibitor |

Cytotoxic Effects

In vitro studies assessing the cytotoxic effects of related compounds on cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity at low concentrations. For instance, one analog demonstrated an IC50 value indicating potent inhibition of cell viability in melanoma cells. Such findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1,3-dibenzyl-5-methyl-5-nitro-1,3-diazinane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration and alkylation steps. For example, transamination reactions under controlled pH and temperature (e.g., 50–80°C in acetonitrile) can improve yields . Solvent selection (e.g., DMF or THF) and catalyst use (e.g., palladium-based catalysts for benzylation) are critical. Monitor purity via HPLC or GC-MS, and optimize stoichiometry using Design of Experiments (DoE) to balance reactivity and side-product formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing with analogous diazinane derivatives (e.g., benzyl and nitro group signals at δ 4.5–5.5 ppm and δ 8.0–8.5 ppm, respectively) .

- IR : Confirm nitro (1520–1350 cm⁻¹) and C-N (1250–1020 cm⁻¹) stretches.

- MS : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with diazinane scaffolds .

Q. What stability challenges arise during storage or reaction of this compound, and how can they be mitigated?

- Methodological Answer : The nitro group may induce thermal instability. Store at –20°C under inert atmosphere (argon). Avoid prolonged exposure to light or moisture. For reactions, use low-temperature conditions (0–25°C) and stabilize intermediates via in situ derivatization (e.g., acetylation) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA with B3LYP/6-31G(d) basis set .

- MD Simulations : Model solvent interactions (e.g., in DMSO) to assess conformational stability. Compare with experimental NMR data to validate .

Q. What strategies resolve contradictions in reported biological activity data for nitro-diazinane derivatives?

- Methodological Answer :

- Systematic Meta-Analysis : Compare datasets using PRISMA guidelines, focusing on assay conditions (e.g., cell lines, concentrations).

- Dose-Response Studies : Re-evaluate IC50 values under standardized protocols (e.g., MTT assays at 24–72 hrs).

- Structural Analogues : Test closely related compounds (e.g., varying nitro positioning) to isolate structure-activity relationships .

Q. How can the compound’s potential toxicity be assessed in preclinical models, and what assays are most reliable?

- Methodological Answer :

- In Vitro : Use HepG2 cells for hepatotoxicity screening via LDH leakage assays.

- In Vivo : Conduct acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, AST).

- Genotoxicity : Perform Ames tests (OECD 471) with TA98 and TA100 strains to assess mutagenicity .

Q. What interdisciplinary approaches (e.g., chemical engineering, materials science) enhance the application of this compound in catalysis or drug delivery?

- Methodological Answer :

- Catalysis : Immobilize the compound on mesoporous silica (e.g., SBA-15) for reusable nitro-reduction catalysts. Characterize via BET surface area analysis .

- Drug Delivery : Formulate liposomal nanoparticles using solvent evaporation. Optimize encapsulation efficiency (%EE) via dynamic light scattering (DLS) .

Theoretical and Methodological Frameworks

Q. How can researchers align studies on this compound with broader theoretical frameworks in heterocyclic chemistry?

Q. What methodological innovations address challenges in scaling up synthesis while maintaining stereochemical fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.